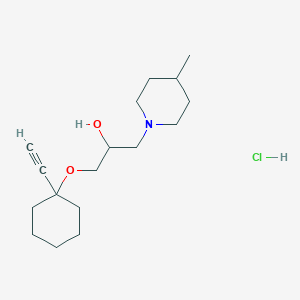

1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

Description

1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone with two distinct substituents:

- Position 1: A 1-ethynylcyclohexyl ether group, comprising a cyclohexane ring substituted with an ethynyl (-C≡CH) moiety at the 1-position, linked via an oxygen atom.

- Position 3: A 4-methylpiperidin-1-yl group, a six-membered nitrogen-containing ring with a methyl substituent at the 4-position.

The hydrochloride salt enhances solubility and stability, typical for pharmaceutical candidates.

Properties

IUPAC Name |

1-(1-ethynylcyclohexyl)oxy-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO2.ClH/c1-3-17(9-5-4-6-10-17)20-14-16(19)13-18-11-7-15(2)8-12-18;/h1,15-16,19H,4-14H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHAYNDABWXPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(COC2(CCCCC2)C#C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexanol Functionalization

Preparation of 3-(4-Methylpiperidin-1-yl)propan-2-ol

Epoxide Formation

Epichlorohydrin is reacted with 4-methylpiperidine in tetrahydrofuran (THF) at 0°C to form 2-(4-methylpiperidin-1-yl)oxirane. The epoxide intermediate is isolated in 84% yield after extraction with dichloromethane and solvent evaporation.

Epoxide Ring-Opening

The epoxide is treated with aqueous hydrochloric acid (37%) at 50°C for 6 hours, yielding 3-(4-methylpiperidin-1-yl)propan-2-ol. Boc protection of the piperidine nitrogen is optional to prevent protonation during subsequent steps.

Etherification to Form the Propanolamine Backbone

Mitsunobu Coupling

1-Ethynylcyclohexanol and 3-(4-methylpiperidin-1-yl)propan-2-ol are coupled via Mitsunobu reaction. Diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF facilitate the ether bond formation at 0°C, achieving 72% yield after 12 hours.

Optimization Data

| Catalyst System | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| DEAD/PPh₃ | THF | 0°C → 25°C | 12 h | 72% |

Alternative Nucleophilic Substitution

In cases where Mitsunobu conditions underperform, a nucleophilic substitution approach is viable. 1-Ethynylcyclohexanol is deprotonated with sodium hydride in dimethylformamide (DMF) and reacted with 3-chloro-2-(4-methylpiperidin-1-yl)propan-1-ol at 80°C for 6 hours, yielding 68% product.

Hydrochloride Salt Formation

The free base is dissolved in diethyl ether and treated with hydrogen chloride gas at 0°C. Precipitation of the hydrochloride salt occurs immediately, with subsequent filtration and drying under vacuum yielding >99% purity.

Salt Formation Protocol

| Step | Conditions | Outcome |

|---|---|---|

| HCl Gas Introduction | 0°C in Et₂O | Immediate Precipitation |

| Filtration | Vacuum Filtration | 99% Purity |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, D₂O) : δ 1.45–1.78 (m, 10H, cyclohexyl), 2.98–3.12 (m, 4H, piperidinyl), 3.65 (dd, J = 9.2 Hz, 1H, CH₂O), 4.22 (s, 1H, ethynyl).

- IR (KBr) : 3280 cm⁻¹ (O-H), 2105 cm⁻¹ (C≡C).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms 99.2% purity with a retention time of 6.8 minutes.

Challenges and Mitigation Strategies

Ethynyl Group Stability

The ethynyl moiety is prone to oxidation during prolonged storage. Stabilization is achieved by maintaining the compound under nitrogen atmosphere and avoiding light exposure.

Piperidine Ring Protonation

During etherification, the 4-methylpiperidine nitrogen may protonate, reducing nucleophilicity. Boc protection prior to epoxide ring-opening prevents this issue, with subsequent deprotection using HCl in dioxane.

Chemical Reactions Analysis

Types of Reactions

1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alkanes or alcohols.

Substitution: The piperidine moiety can be substituted with other amines or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

Substitution: Common reagents include alkyl halides and nucleophiles such as amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield cyclohexanone derivatives, while reduction can yield cyclohexanol derivatives.

Scientific Research Applications

1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. This could include binding to receptors or enzymes, altering their activity, and modulating cellular processes. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

A. Backbone and Substituent Diversity

- Propan-2-ol Core : All compounds share this backbone, which is critical for hydrogen bonding and receptor interaction.

- Ether vs. The 4-methylpiperidin-1-yl group may confer higher receptor selectivity than piperazinyl () or tert-butylamino () groups due to steric and electronic effects .

B. Pharmacological Implications

- Beta-Blocker Activity: Compounds with cyclohexyl ethers (e.g., CAS 20041-47-8) or naphthyloxy groups (Impurity G) mimic propranolol-like structures, suggesting adrenergic receptor antagonism .

- CNS Targets : Mociprazine’s methoxyphenyl-piperazine moiety is associated with serotonin/dopamine modulation, implying the target compound’s 4-methylpiperidin group could interact with similar pathways .

C. Solubility and Bioavailability

- Hydrochloride Salts : The target compound and analogs (e.g., Impurity G, Mociprazine) use hydrochloride salts to improve aqueous solubility, a critical factor for oral bioavailability .

Research Findings and Development Insights

Synthetic Feasibility : The compound is supplied by multiple vendors (e.g., Praevideo LLC, Betapharma), indicating established synthesis protocols, likely involving nucleophilic substitution or coupling reactions .

Preclinical Potential: Structural analogs like mociprazine and beta-blocker impurities suggest dual therapeutic avenues: CNS disorders (e.g., anxiety, psychosis) and hypertension . The ethynyl group’s electron-withdrawing properties may stabilize the molecule against metabolic degradation compared to allyl or alkyl substituents .

Challenges :

- The 4-methylpiperidin group’s stereochemistry and metabolic stability require further study to optimize pharmacokinetics.

- Comparative toxicity data with analogs (e.g., Impurity G) are needed to assess safety margins .

Biological Activity

1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, a synthetic compound with the molecular formula C17H30ClNO2 and a molecular weight of approximately 315.88 g/mol, has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- An ethynyl group attached to a cyclohexyl ring.

- An ether linkage connecting to a propanol derivative.

- A piperidine moiety , which is known for its interactions with various biological targets.

This structural composition enhances its solubility and stability, making it suitable for diverse research applications.

1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is believed to exert its effects through several mechanisms:

- Enzyme Inhibition : Research indicates that the compound inhibits enzymes involved in inflammatory and pain pathways, suggesting potential applications in pain management and anti-inflammatory therapies.

- Receptor Interaction : Its structural features imply interactions with neurotransmitter systems, which could be beneficial for treating conditions such as chronic pain and anxiety disorders.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate various biological pathways:

- It has shown significant inhibitory effects on specific enzymes linked to pain signaling, highlighting its potential as an analgesic agent.

- Interaction studies indicate that it may influence neurotransmitter activity, particularly in pathways related to mood regulation and anxiety.

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

- Chronic Pain Management : A study evaluated the efficacy of 1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride in models of neuropathic pain. Results indicated a reduction in pain behavior, supporting its role as a novel analgesic.

- Anxiety Disorders : Another study explored its effects on anxiety-like behaviors in animal models. The compound demonstrated anxiolytic properties, suggesting it could be developed into a therapeutic option for anxiety disorders.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| LY333068 | Similar piperidine structure | Selective inhibition of specific receptors |

| Torsemide | Contains sulfonamide moiety | Primarily used as a diuretic |

| Oxycodone | Opioid analgesic | Exhibits strong analgesic properties but different mechanism of action |

The unique combination of the ethynyl group and piperidine structure in 1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride may confer distinct pharmacological properties compared to these similar compounds.

Q & A

Q. What are the recommended synthetic pathways for 1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including etherification and nucleophilic substitution. For example:

Ether Formation : React 1-ethynylcyclohexanol with a brominated propanol derivative under basic conditions (e.g., NaH in THF) to form the ether linkage .

Piperidine Substitution : Introduce the 4-methylpiperidine group via nucleophilic displacement using a mesylated intermediate.

Salt Formation : Treat the free base with HCl in anhydrous ether to precipitate the hydrochloride salt.

Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature control (0–25°C) to minimize side reactions. Reaction progress can be monitored via TLC (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient elution) to quantify purity (>98%). Retention time and peak symmetry are critical for identifying impurities .

- NMR Spectroscopy : H NMR (500 MHz, DMSO-d6) confirms structural features: δ 1.2–1.8 ppm (cyclohexyl protons), δ 2.4–3.1 ppm (piperidinyl N–CH3), and δ 4.2–4.5 ppm (ether-linked oxypropanol) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+ at m/z 352.2) and detects fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS hazard codes: H315, H319) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H332).

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in oxidation and reduction reactions?

Methodological Answer:

- Oxidation : Treat with mild oxidizing agents (e.g., pyridinium chlorochromate) to convert secondary alcohols to ketones. Monitor via IR spectroscopy for C=O stretch at ~1700 cm⁻¹ .

- Reduction : Use NaBH4 in methanol to reduce ketone intermediates; confirm conversion via C NMR loss of carbonyl signals (~200 ppm) .

- Kinetic Analysis : Perform time-resolved UV-Vis spectroscopy to track reaction rates under varying pH (4–9) .

Q. What strategies address stability challenges in aqueous formulations of this compound?

Methodological Answer:

- pH Optimization : Maintain pH 5–6 (acetate buffer) to prevent hydrolysis of the ethynylcyclohexyl ether .

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage. Reconstitution studies should assess particle size (dynamic light scattering) and bioactivity .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

Q. How can researchers resolve contradictions in spectral data during structural characterization?

Methodological Answer:

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., cyclohexyl chair vs. boat conformations) by growing single crystals in ethanol/water (70:30) .

- 2D NMR : Use H-C HSQC and HMBC to assign overlapping signals (e.g., piperidinyl CH2 groups) .

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-31G* basis set) .

Q. What pharmacological assays are suitable for evaluating target engagement and selectivity?

Methodological Answer:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-spiperidone for dopamine receptors) to measure IC50 values. Competitive binding curves assess selectivity over off-target receptors (e.g., serotonin 5-HT2A) .

- Functional Assays : Measure cAMP accumulation (ELISA) in HEK293 cells expressing GPCRs to evaluate agonist/antagonist activity .

- In Silico Docking : Perform molecular docking (AutoDock Vina) to predict binding poses in homology models of target proteins .

Q. How can researchers design experiments to investigate metabolic pathways and metabolite identification?

Methodological Answer:

- In Vitro Metabolism : Incubate the compound with liver microsomes (human or rat) and NADPH. Extract metabolites using solid-phase extraction (C18 cartridges) and identify via UPLC-QTOF-MS .

- Isotope Labeling : Synthesize a deuterated analog to track metabolic sites using MS/MS fragmentation .

- Enzyme Inhibition Studies : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.